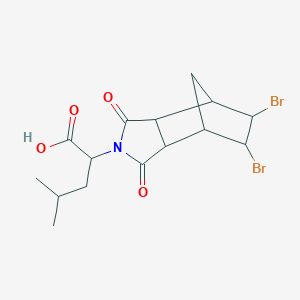![molecular formula C12H13N3O2 B11609796 Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- CAS No. 30081-92-6](/img/structure/B11609796.png)
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential . This particular compound features a 2-methoxyphenyl group attached via an azo linkage to the isoxazole ring, which is further substituted with two methyl groups at positions 3 and 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloisomerization reactions. For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to disubstituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from substituted aldoximes and alkynes .
Análisis De Reacciones Químicas
Types of Reactions
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions vary depending on the desired product, with some reactions requiring moderate heating and others proceeding at room temperature.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Isoxazole derivatives, including Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-, have a wide range of scientific research applications:
Chemistry: Used as building blocks in organic synthesis and drug discovery.
Biology: Studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for conditions such as inflammation, cancer, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, the isoxazole ring can inhibit tyrosine kinases by fixing the orientation of aminocarbonyl and amino groups . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
Uniqueness
Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2-methoxyphenyl group and azo linkage differentiates it from other isoxazole derivatives, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
30081-92-6 |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(3,5-dimethyl-1,2-oxazol-4-yl)-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C12H13N3O2/c1-8-12(9(2)17-15-8)14-13-10-6-4-5-7-11(10)16-3/h4-7H,1-3H3 |
Clave InChI |
LGQVBDFWRLUZET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)N=NC2=CC=CC=C2OC |
Solubilidad |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-chloro-2-methoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B11609713.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609716.png)
![2-[(4E)-4-[(1-Methyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11609725.png)
![3-[5-(4-fluorophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609746.png)
![2-Amino-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11609754.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11609758.png)
![3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B11609762.png)
![(7Z)-3-(3-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609768.png)
![3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11609769.png)
![7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609771.png)
![N-benzyl-7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609775.png)
![2-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11609777.png)

![2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B11609804.png)
